6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine
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Overview
Description
Dioxins are a group of chemical compounds that are persistent organic pollutants (POPs) in the environment . They are mostly by-products of burning or various industrial processes . 1,4-Dioxane is a heterocyclic, organic, non-aromatic compound .
Synthesis Analysis
The synthesis of related compounds like poly[(2,3,5,6- tetrafluorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine)], P(EDOT-4FPH) was achieved by direct arylation polymerization method .Molecular Structure Analysis
The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . This makes the compound an aromatic diether .Chemical Reactions Analysis
In general, the reactions used in analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Physical And Chemical Properties Analysis
1,4-Dioxane exhibits strong polar compound-like characteristics similar to both VOCs and SVOCs . Its physical characteristics present challenges to the sampling and the analysis .Mechanism of Action
Safety and Hazards
Future Directions
Further understanding of the ligand specificity and structure of the AhR will likely assist in the identification of other chemicals to which humans are exposed that may add to, synergize, or block the toxicity of TCDD . Knowledge of genetic polymorphisms that influence TCDD responsiveness may also allow the identification of individuals at greater risk from exposure to dioxin .
properties
IUPAC Name |
6-methylsulfanyl-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOVMQFOTFVVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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